REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]1([CH3:13])[CH:8]=[CH:7]C(S(O)(=O)=O)=[CH:5][CH:4]=1.C(C(CC)[CH:17]=[O:18])C.[OH-].[Na+]>O.C1CCCCC1>[CH3:1][O:2][CH:13]([O:18][CH3:17])[CH:3]([CH2:8][CH3:7])[CH2:4][CH3:5] |f:3.4|
|
Name
|
|
Quantity
|
417.3 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1625 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
651.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CC
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring over a 5 minute period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
rises to about 32° C
|
Type
|
CUSTOM
|
Details
|
to react at 40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the water phase is separated
|
Type
|
CUSTOM
|
Details
|
To remove the low-boiling components
|
Type
|
DISTILLATION
|
Details
|
distillation at 200 mbar
|
Type
|
CUSTOM
|
Details
|
up to 105° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |